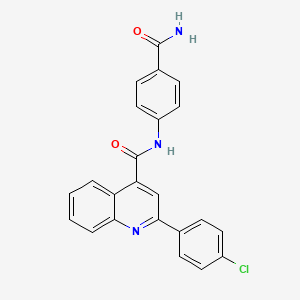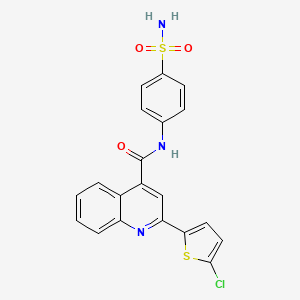![molecular formula C21H23ClN2O3 B3481911 (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3481911.png)
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorophenyl group.
Formation of the Prop-2-en-1-one Moiety: The final step involves the reaction of the substituted piperazine with 3,4-dimethoxybenzaldehyde in the presence of a base to form the prop-2-en-1-one moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and the phenyl groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-[4-(4-bromophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-1-[4-(4-methylphenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-26-19-9-3-16(15-20(19)27-2)4-10-21(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h3-10,15H,11-14H2,1-2H3/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGTVVJXLMPTPU-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3481842.png)
![3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B3481850.png)
![1-[(2-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3481855.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B3481857.png)
![1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3481899.png)
![1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B3481908.png)
![N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3481910.png)
![N1N2-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B3481915.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3481920.png)
![N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3481932.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B3481938.png)

![N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE](/img/structure/B3481945.png)
